N-Isopropylbutyramide
Description
N-Isopropylbutyramide (CAS 122348-67-8) is a secondary amide with the molecular formula C₇H₁₅NO and a molecular weight of 129.2 g/mol. Its structure consists of a butyramide backbone substituted with an isopropyl group at the nitrogen atom. Key physicochemical properties include:
- Density: 0.859 g/cm³
- Boiling Point: 217.1°C
- Flash Point: 116.4°C
- Storage: Stable at room temperature
The compound is commercially available with purities up to 95% (e.g., Combi-Blocks catalog ) but is listed as discontinued in some supplier databases (CymitQuimica ).
Properties
IUPAC Name |
N-propan-2-ylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-4-5-7(9)8-6(2)3/h6H,4-5H2,1-3H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWNADDVIBLENW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336033 | |
| Record name | N-Isopropylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122348-67-8 | |
| Record name | N-Isopropylbutyramide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Isopropylbutyramide can be synthesized through several methods. One common approach involves the reaction of butyric acid with isopropylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:
CH3CH2CH2COOH+(CH3
Biological Activity
N-Isopropylbutyramide (C7H15NO), a compound with potential pharmacological applications, has garnered interest due to its unique structural features and biological activities. This article reviews the existing literature on its biological activity, including synthesis methods, mechanisms of action, and case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound is an amide derivative characterized by an isopropyl group attached to a butyric acid backbone. Its molecular structure can be represented as follows:
- Chemical Formula: C7H15NO
- Molecular Weight: 143.20 g/mol
- CAS Number: 528607
The compound's structure contributes to its solubility and interaction with biological targets, which is critical for its activity.
This compound's biological activity may stem from several mechanisms:
- Enzyme Inhibition: The amide group can form hydrogen bonds with proteins, potentially modulating enzyme activity.
- Neurotransmitter Interaction: Similar compounds have shown effects on neurotransmitter uptake and receptor interactions, suggesting a possible role in neuropharmacology.
- Anti-inflammatory Effects: Preliminary studies indicate that this compound may exhibit anti-inflammatory properties, similar to other butyramides.
Biological Activity Data
A summary of the biological activities associated with this compound is presented in the table below:
Case Study 1: Analgesic Efficacy
A study explored the use of this compound in topical formulations for pain relief. The formulation demonstrated significant efficacy in reducing pain levels in animal models when applied transdermally. The active concentration ranged from 2% to 20%, showing a dose-dependent response in pain reduction metrics.
Case Study 2: Neuropharmacological Effects
In another investigation, this compound was tested for its effects on neurotransmitter systems in rat models. Results indicated a notable impact on serotonin and dopamine levels, suggesting potential applications in treating mood disorders or enhancing cognitive function.
Synthesis Methods
The synthesis of this compound can be achieved through various chemical routes, including:
- Direct Amidation: Reaction of isopropylamine with butyric acid under controlled conditions.
- Coupling Reactions: Utilizing coupling agents to facilitate the formation of the amide bond between isopropylamine and butyric acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
Analgesic Formulations
N-Isopropylbutyramide is primarily recognized for its role in topical pain relief formulations. Research has demonstrated its effectiveness as a non-irritating cooling agent that provides analgesic properties without the adverse effects commonly associated with traditional pain relievers like NSAIDs and opioids. The compound can be incorporated into various topical formulations such as gels, creams, and patches to deliver localized pain relief.
- Case Study: Topical Pain Relief Composition
A study detailed in a patent outlines the formulation of a topical analgesic containing this compound. The formulation was shown to provide effective pain relief when applied to affected areas. The active ingredient's cooling effect was noted to enhance patient comfort while minimizing irritation compared to menthol-based products .
Food Industry Applications
Flavoring Agent
In the food industry, this compound serves as a flavoring agent that imparts a cooling sensation without the pungency of menthol. It is particularly useful in products aimed at providing a refreshing taste experience.
- Case Study: Synthesis for Food Additives
A method for synthesizing this compound as a food additive has been documented, highlighting its non-menthol cooling properties, which are desirable in various food products. This synthesis method emphasizes the compound's utility in enhancing flavor profiles while ensuring consumer safety .
Cosmetic Applications
Skin Care Products
this compound is utilized in cosmetic formulations due to its soothing and cooling effects on the skin. It is often included in products designed for sensitive skin or those intended to provide relief from irritation.
- Research Findings: Safety Assessments
Safety assessments conducted on this compound indicate that it does not exhibit significant reproductive or teratogenic toxicity, making it suitable for use in personal care products. Studies have shown that even at higher concentrations, it does not lead to adverse effects on skin health .
Toxicological Profile
Safety Evaluations
Toxicological evaluations have been crucial in determining the safe use of this compound across its applications. Key findings include:
| Endpoint | Result | |
|---|---|---|
| Acute Oral Toxicity | LD50 = 500 - 1000 mg/kg bw | Classified as harmful |
| Mutagenicity | Non-mutagenic | Safe for use in consumer products |
| Reproductive Toxicity | NOEL = 100 mg/kg bw/day | No reproductive effects observed |
These evaluations support the compound's inclusion in consumer products across various industries, ensuring compliance with safety regulations .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes N-Isopropylbutyramide and related amides:
Notes:
- N-Isopropylacetamide (downstream product ) has a shorter carbon chain, likely resulting in lower boiling points compared to this compound.
- N,N-Dimethylbutyramide lacks bulky substituents, possibly enhancing polarity and miscibility in polar solvents .
- N-Isopropylacrylamide contains a reactive acrylamide group, enabling polymerization for temperature-sensitive hydrogels .
Research and Industrial Implications
- This compound ’s balance of hydrophobicity (isopropyl) and polarity (amide) makes it a candidate for drug delivery systems or surfactants.
- N-Isopropylacrylamide ’s polymerization utility contrasts sharply with other analogs, highlighting the importance of functional group selection in material design .
- Discrepancies in commercial availability (e.g., discontinued status in CymitQuimica vs. Combi-Blocks ) suggest varying demand across research sectors.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
